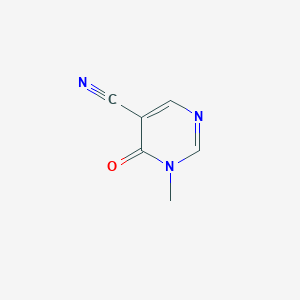
1-Methyl-6-oxo-1,6-dihydropyrimidin-5-carbonitril
Übersicht
Beschreibung
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical agents targeting various diseases, including hypertension and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit enzymes such as matrix metalloproteinase 13 (mmp 13) .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to inhibition of enzymatic activity .
Biochemical Pathways
Related compounds have been shown to inhibit mmp 13, which plays a crucial role in the degradation of extracellular matrix components .
Pharmacokinetics
A related compound is reported to have high gastrointestinal absorption .
Result of Action
Similar compounds have shown potent and highly selective activity of inhibiting mmp 13 .
Action Environment
A related compound has been studied for its corrosion inhibition properties in a 35% NaCl solution, suggesting that environmental factors such as salt concentration may influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be synthesized through a multi-step process. One common method involves the Biginelli condensation reaction, which includes the use of thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final compound is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- N’-[5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]substituted benzohydrazide
Comparison: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
Eigenschaften
IUPAC Name |
1-methyl-6-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBWVKEOTYSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities were investigated for these 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, and were any particularly promising compounds identified?
A1: The research focused on evaluating the synthesized compounds for antimicrobial, antioxidant, anticancer, and antidiabetic activities. Several derivatives showed promising results:
Q2: Did the researchers observe any structure-activity relationships within this series of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile analogs?
A2: Yes, the presence of electron-releasing groups in the synthesized compounds appeared to enhance their antibacterial and antioxidant effects, particularly against B. subtilis. Conversely, electron-withdrawing groups seemed to improve anticancer and antidiabetic properties []. This suggests that modifications to the substituents on the core 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile structure can significantly influence the biological activity and potential therapeutic applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)











